N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-10-6-7-12(17)13(18)8-10)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPVNULUPIQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C₁₆H₁₂F₂N₂O₄S
- Molecular Weight : 366.3 g/mol
- CAS Number : 899955-38-5
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Inhibitory Effects
Research indicates that this compound may exhibit inhibitory effects on certain enzymes related to cancer and thrombotic diseases. For instance, it has been shown to inhibit activated blood coagulation factor X, which is crucial in the coagulation cascade and could be beneficial in treating thrombotic disorders .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was tested against breast and colon cancer cells, showing a dose-dependent increase in cell death compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Thrombotic Disease Model
In a preclinical model for thrombotic diseases, the compound was administered to assess its anticoagulant properties. Results indicated a marked reduction in thrombus formation compared to untreated controls. This suggests that this compound could serve as a potential therapeutic agent for managing blood clotting disorders .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exhibit significant antimicrobial properties. The sulfonamide derivatives are particularly known for their antibacterial effects. Studies have shown that the introduction of various substituents can enhance the spectrum of activity against different bacterial strains.
Anti-inflammatory Properties
The compound has been investigated for its potential as a COX-2 inhibitor. In vitro studies have demonstrated that modifications in the structure can lead to varying degrees of inhibition of COX-2 activity, which is crucial in managing inflammatory diseases . The IC50 values for related compounds suggest that this class of molecules may be effective in reducing inflammation.
Anticancer Activity
Emerging research highlights the anticancer potential of compounds containing the benzo[d]isothiazole core. The structural features of this compound suggest possible interactions with cancer cell signaling pathways. Preliminary studies indicate that such compounds may induce apoptosis in cancer cells through various mechanisms .
Case Study 1: Antimicrobial Efficacy
A study published in the Asian Journal of Organic & Medicinal Chemistry evaluated a series of compounds derived from benzo[d]isothiazole for their antibacterial properties. Among these, derivatives similar to this compound showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Case Study 2: COX-2 Inhibition
In another study focusing on anti-inflammatory agents, researchers synthesized several derivatives and tested their COX-2 inhibition capabilities. The results indicated that modifications to the phenyl ring significantly affected potency, with some derivatives achieving IC50 values in the low micromolar range .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The benzoisothiazol-3(2H)-one scaffold is a versatile pharmacophore. Key structural variations among analogs include:
Aromatic substituents : Modifications on the phenyl ring influence lipophilicity, electronic properties, and target binding.
Linker groups : The length and flexibility of the alkyl chain between the saccharin core and the amide moiety affect conformational stability.
Functional groups : Fluorine atoms or trifluoromethyl groups enhance metabolic stability and membrane permeability.
Table 1: Structural and Functional Comparison
Physicochemical and Structural Insights
- Crystal Structure : The benzoisothiazol-3(2H)-one ring is planar, with S–N bond lengths (~1.65 Å) consistent across derivatives, ensuring stable sulfonamide interactions .
- Solubility : Methoxy or hydroxyl substituents (e.g., 4-methoxyphenyl in ) improve aqueous solubility, whereas fluorine atoms enhance blood-brain barrier penetration .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, and how can purity be maximized?
Methodological Answer:
- Route Optimization: Use modified literature conditions for saccharin-derived intermediates (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile) as starting points. Two-step approaches involving nucleophilic substitution or coupling reactions (e.g., with 3,4-difluoroaniline derivatives) are recommended. Ensure stoichiometric control of reagents like K₂CO₃ in polar aprotic solvents (e.g., DMF) to improve yields .
- Purity Enhancement: Employ recrystallization from DMSO/water mixtures (2:1 ratio) to remove byproducts, followed by column chromatography using ethyl acetate/hexane gradients. Validate purity via HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C-NMR: Focus on the aromatic region (δ 6.8–8.2 ppm) to confirm the difluorophenyl moiety and the benzo[d]isothiazol-3-one core. The carbonyl signal (C=O) typically appears at δ 165–175 ppm in 13C-NMR .
- IR Spectroscopy: Key peaks include the S=O stretch (~1350 cm⁻¹), C=O stretch (~1680 cm⁻¹), and NH/amide bands (~3300 cm⁻¹) .
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm the molecular ion [M+H]+ and fragmentation patterns consistent with the amide bond cleavage .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Perform accelerated degradation studies in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify hydrolytic byproducts (e.g., cleavage of the amide bond or sulfonamide group) .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and potential biological targets?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the benzo[d]isothiazol-3-one ring may exhibit electron-deficient regions, making it reactive toward nucleophilic agents .
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize hydrogen bonding with the amide group and π-π stacking with aromatic moieties .
Q. What experimental strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values across anticancer assays)?
Methodological Answer:
- Orthogonal Assays: Validate antiproliferative activity using both MTT and clonogenic assays. For example, discrepancies may arise due to differences in cell line metabolic activity or compound solubility .
- Mechanistic Profiling: Combine transcriptomic analysis (RNA-seq) and proteomics to identify off-target effects. For instance, unexpected antioxidant activity in cancer cells may confound results .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- Modifications: Introduce substituents on the difluorophenyl ring (e.g., methoxy groups) to enhance lipophilicity (logP) and blood-brain barrier penetration. Replace the propanamide linker with a methylene group to reduce metabolic hydrolysis .
- In Silico ADME: Use SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and plasma protein binding. Prioritize analogs with >30% oral bioavailability and low hepatotoxicity risk .
Q. What are the best practices for validating the compound’s anti-inflammatory or antimicrobial mechanisms in vitro?
Methodological Answer:
- Anti-Inflammatory: Measure COX-2 inhibition via ELISA and prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages. Pair with NF-κB luciferase reporter assays to confirm pathway modulation .
- Antimicrobial: Perform time-kill assays against multidrug-resistant strains (e.g., MRSA or Candida auris). Combine with biofilm disruption assays using crystal violet staining and confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
